molecular formula C21H30O2 B091884 delta9-Tetrahydrocannabinol CAS No. 16849-50-6

delta9-Tetrahydrocannabinol

Cat. No. B091884
CAS RN: 16849-50-6
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-UHFFFAOYSA-N
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Description

Delta9-Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It is a complex molecule that has been the subject of extensive research over the past few decades. THC has been found to have a wide range of physiological and biochemical effects on the body, and its use has been associated with both therapeutic and recreational benefits. In

Scientific Research Applications

  • Medical Applications : Δ9-THC and other cannabinoids have been suggested to have therapeutic value in various conditions, including as analgesics, in the treatment of nausea and vomiting, appetite stimulation in HIV-infected patients, muscle spasticity due to multiple sclerosis or spinal cord injury, and in movement disorders such as Parkinson's disease (Ortiz & Terribas, 2002).

  • Endocannabinoid System Role in Development : Δ9-THC acts as a cannabinoid receptor agonist. Its impact on the endocannabinoid system has been shown to be vital in milk suckling, growth, and development during early stages of mouse life (Fride et al., 2001).

  • Neurophysiological Responses : Chronic exposure to Δ9-THC can lead to tolerance to some of its effects in humans. However, studies suggest a differential response in dopamine neurons in the brain to Δ9-THC after long-term exposure, which might be relevant to its euphorigenic actions (Wu & French, 2000).

  • Role in Oxidative Stress : Δ9-THC has been found to be a scavenger of free radicals. However, its activation in certain conditions can lead to amplification of cellular damage from oxidative stress, indicating a complex role in cellular health (Goncharov et al., 2005).

  • Potential Non-Psychotropic Therapeutic Applications : Certain cannabinoids in the Cannabis plant, including Δ9-THC, have been identified for potential therapeutic applications in inflammation, diabetes, cancer, and neurodegenerative diseases due to their binding to cannabinoid receptors but with reduced psychoactive effects (Izzo et al., 2009).

  • Drug Metabolism Interactions : The metabolism of Δ9-THC, primarily involving CYP2C enzymes, has implications for interactions with other drugs like phenytoin, suggesting potential pharmacokinetic interactions (Bland et al., 2005).

  • Immunopharmacotherapy : Research has focused on developing monoclonal antibodies with high specificity for Δ9-THC, which could be valuable in treating marijuana dependence and for diagnostic purposes (Qi et al., 2005).

  • Cerebellar Functions : Chronic intake of Δ9-THC modifies fundamental cerebellar functions, highlighting the need to understand the safety profile of regimented THC intake (Stella, 2013).

properties

CAS RN

16849-50-6

Product Name

delta9-Tetrahydrocannabinol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3

InChI Key

CYQFCXCEBYINGO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

synonyms

6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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